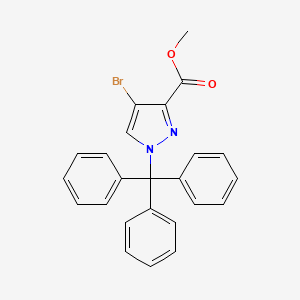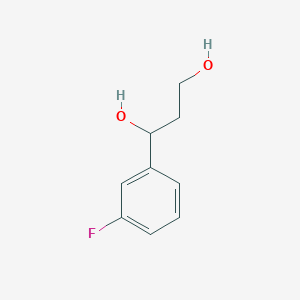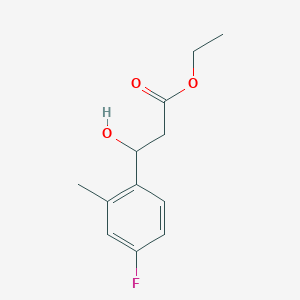
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C24H19BrN2O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a bromine atom and a trityl group attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
化学反应分析
Types of Reactions
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-azido-1-trityl-1H-pyrazole-3-carboxylate or 4-thiocyanato-1-trityl-1H-pyrazole-3-carboxylate.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
科学研究应用
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and trityl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
相似化合物的比较
Similar Compounds
- 4-Bromo-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties.
属性
分子式 |
C24H19BrN2O2 |
|---|---|
分子量 |
447.3 g/mol |
IUPAC 名称 |
methyl 4-bromo-1-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-27(26-22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI 键 |
BZSFQFKAXXDZIV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(C=C1Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)

